molecular formula C21H25FN2O2 B2414846 N-((1-benzylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 953966-47-7

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B2414846
CAS RN: 953966-47-7
M. Wt: 356.441
InChI Key: VIZBOJCDIJNFEF-UHFFFAOYSA-N
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Description

N-((1-benzylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, also known as Fluorophen or FPh, is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a potent and selective agonist of the μ-opioid receptor, making it a promising candidate for the development of new analgesics.

Scientific Research Applications

Anticonvulsant and Pain-Attenuating Properties

  • Primary Amino Acid Derivatives: Research into N'-benzyl 2-substituted 2-amino acetamides, a category including compounds structurally related to N-((1-benzylpiperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide, has demonstrated pronounced activities in whole animal anticonvulsant models and neuropathic pain models. These compounds have shown to exceed the anticonvulsant activities of phenobarbital, with modifications at the 4'-N'-benzylamide site enhancing activity. Specifically, electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity, indicating the potential for designing novel anticonvulsants based on this framework (King et al., 2011).

Photovoltaic Efficiency and Ligand-Protein Interactions

  • Bioactive Benzothiazolinone Acetamide Analogs: A study on benzothiazolinone acetamide analogs, which share a core structural motif with this compound, investigated their photovoltaic efficiency and ligand-protein interactions. These compounds demonstrated good light harvesting efficiency and free energy of electron injection, making them suitable for use in dye-sensitized solar cells (DSSCs). Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicated significant binding affinity, highlighting their potential in photovoltaic applications and as bioactive molecules (Mary et al., 2020).

Radioligands for Peripheral Benzodiazepine Receptors

  • Positron Emitter Labeled Ligands: N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide and its analogs have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR). These compounds, due to their selective binding and favorable pharmacokinetics, are promising candidates for neuroimaging studies involving PBR, offering insights into their distribution and function in various neurological conditions (Zhang et al., 2003).

VEGF-A Inhibitors for Antiproliferative Effect

  • Benzophenone-Thiazole Derivatives: Compounds incorporating the phenylacetamide motif have been explored for their antiproliferative effects through translational VEGF-A inhibition. These studies have identified derivatives with promising antiproliferative effects, underscoring the potential therapeutic applications of such compounds in cancer treatment (Prashanth et al., 2014).

properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-2-(2-fluorophenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O2/c22-19-8-4-5-9-20(19)26-16-21(25)23-14-17-10-12-24(13-11-17)15-18-6-2-1-3-7-18/h1-9,17H,10-16H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZBOJCDIJNFEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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